

Sulfanitran-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: Sulfanitran-13C6

Cat. No.: B12056511

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In-Depth Technical Guide to Sulfanitran-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfanitran-13C6**, an isotopically labeled form of the sulfonamide antibiotic, Sulfanitran. This document details its chemical properties, established mechanism of action, and relevant experimental protocols for its analysis.

Core Compound Data

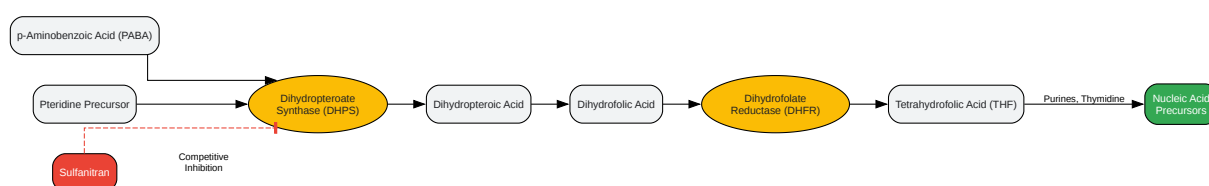
Sulfanitran-13C6 is a stable isotope-labeled version of Sulfanitran, where six carbon atoms in the sulfanilamide ring are replaced with Carbon-13. This labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Property	Value	Reference
CAS Number	1353867-79-4	[1] [2] [3] [4]
Molecular Weight	341.29 g/mol	[1] [3]
Molecular Formula	C ₈ ¹³ C ₆ H ₁₃ N ₃ O ₅ S	[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfanitrán, like other sulfonamide antibiotics, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[5][6][7][8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, sulfonamides effectively halt bacterial growth and replication.[7][8]

Humans are not affected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity makes sulfonamides effective antibacterial agents.



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Figure 1. Mechanism of Folic Acid Synthesis Inhibition by Sulfanitrán.

Secondary Mechanism: Stimulation of Multidrug Resistance Protein 2 (MRP2)

In addition to its antibacterial properties, Sulfanitrán has been identified as a stimulator of the multidrug resistance protein 2 (MRP2), also known as ABCC2.[1] MRP2 is an ATP-dependent efflux transporter found in the apical membrane of various cell types, including hepatocytes and renal proximal tubule cells. It plays a significant role in the excretion of a wide range of

endogenous and xenobiotic compounds. The stimulation of MRP2 by Sulfanitran can enhance the transport of MRP2 substrates, such as estradiol-17- β -D-glucuronide.[\[1\]](#)

Experimental Protocols

Analysis of Sulfanitran in Poultry Feed using QuEChERS and LC-MS/MS

This protocol details a common method for the extraction and quantification of Sulfanitran residues in poultry feed, utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

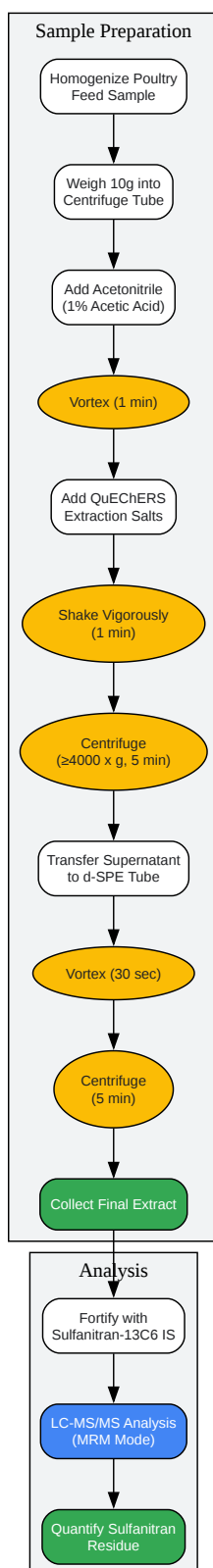
1. Sample Preparation (QuEChERS)

- Homogenization: Homogenize a representative sample of the poultry feed to a fine powder.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile (with 1% acetic acid).
 - Vortex for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at $\geq 4000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO_4 .
 - Vortex for 30 seconds.

- Centrifuge at a high speed for 5 minutes.
- Final Preparation:
 - Collect the supernatant.
 - Fortify with an internal standard, such as **Sulfanitran-13C6**.
 - The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with water (containing a small percentage of formic acid) and acetonitrile is common.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Sulfanitran and **Sulfanitran-13C6**.



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Figure 2. Workflow for Sulfanitran Analysis in Poultry Feed.

In Vitro Assessment of MRP2 Stimulation

A general protocol to assess the stimulation of MRP2 by a test compound like Sulfanitran in a cell-based assay is outlined below. This typically involves using a cell line that overexpresses MRP2 and measuring the transport of a known fluorescent MRP2 substrate.

1. Cell Culture

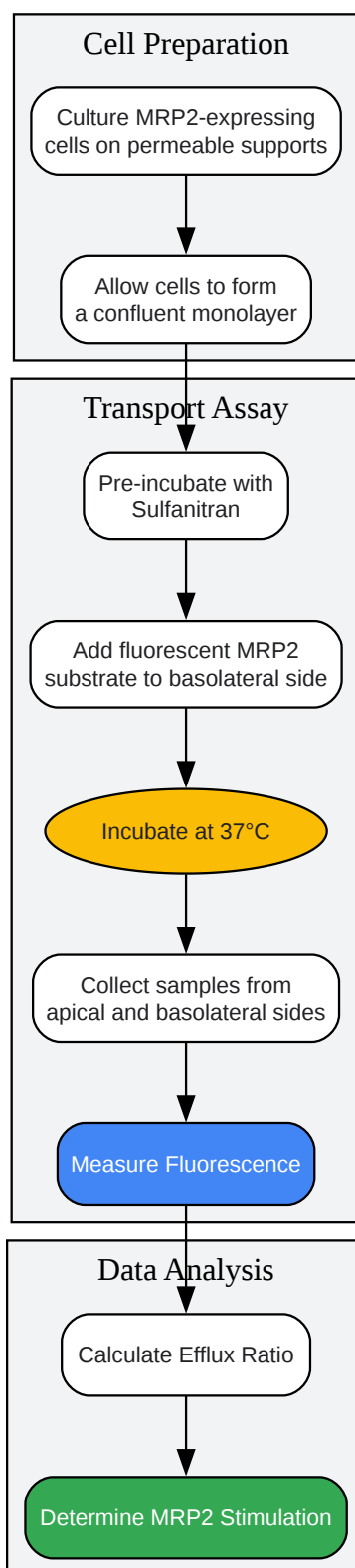
- Maintain a suitable cell line (e.g., MDCKII-MRP2 or HEK293-MRP2) that stably overexpresses human MRP2.
- Culture the cells to confluence on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

2. Transport Assay

- Pre-incubation: Wash the cell monolayers and pre-incubate them with a buffer solution containing the test compound (Sulfanitran) at various concentrations.
- Substrate Addition: Add a known fluorescent MRP2 substrate (e.g., 5(6)-carboxy-2',7'-dichlorofluorescein diacetate - CDCFDA) to the basolateral compartment.
- Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Sample Collection: Collect samples from the apical and basolateral compartments at the end of the incubation period.
- Fluorescence Measurement: Measure the fluorescence of the samples using a fluorescence plate reader to determine the amount of the substrate transported to the apical side.

3. Data Analysis

- Calculate the efflux ratio (apical concentration / basolateral concentration).
- An increase in the efflux ratio in the presence of Sulfanitran compared to the vehicle control indicates stimulation of MRP2-mediated transport.



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Figure 3. Experimental Workflow for Assessing MRP2 Stimulation.

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